Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: A Comprehensive Technical Guide
Physicochemical Profiling and Synthetic Methodologies of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid: A Comprehensive Technical Guide
Executive Summary
As drug discovery and agrochemical development increasingly rely on functionalized nitrogenous heterocycles, the pyrimidine core remains a privileged scaffold. Specifically, 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid (CAS: 924872-01-5) has emerged as a high-value building block for organic synthesis and an environmentally friendly plant growth regulator[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, synthetic pathways, and analytical validation protocols, tailored for researchers requiring robust, reproducible data.
Structural and Physicochemical Properties
The molecular architecture of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid ( C11H15N3O2 ) integrates a pyrimidine ring substituted with a lipophilic piperidine moiety, an electron-donating methyl group, and a polar carboxylic acid[2]. This specific arrangement dictates its solubility, membrane permeability, and receptor-binding characteristics.
Quantitative Data Summary
| Property | Value | Scientific Rationale & Causality |
| CAS Number | 924872-01-5 | Unique identifier for regulatory tracking and commercial sourcing[1]. |
| Molecular Weight | 221.26 g/mol | Optimal for small-molecule library synthesis (Lipinski’s Rule of 5 compliant)[2]. |
| Estimated LogP | 1.8 - 2.2 | The piperidine ring offsets the polarity of the carboxylic acid, ensuring moderate lipophilicity suitable for cellular uptake. |
| pKa (Carboxylic Acid) | ~3.8 - 4.2 | Conjugation with the electron-deficient pyrimidine ring slightly lowers the pKa compared to aliphatic carboxylic acids. |
| Hydrogen Bond Donors | 1 | The -OH of the carboxylic acid acts as a primary H-bond donor. |
| Hydrogen Bond Acceptors | 4 | The pyrimidine nitrogens, piperidine nitrogen, and carbonyl oxygen serve as H-bond acceptors. |
Mechanistic Insight: The electron-donating nature of the piperidine ring at the C2 position (via resonance) increases the electron density on the pyrimidine nitrogens. This subtle electronic shift not only stabilizes the ring system but also modulates the acidity of the C5-carboxylic acid, making it an excellent candidate for amide coupling in combinatorial library synthesis.
Synthetic Methodology and Workflow
To ensure high yield and purity, the synthesis of 2-amino-pyrimidine-5-carboxylic acids typically employs the condensation of an amidine with a 1,3-dicarbonyl equivalent[3]. The protocol below is designed as a self-validating system : intermediate purity is confirmed before proceeding, preventing the propagation of impurities.
Step-by-Step Experimental Protocol
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Condensation (Ring Closure): React 1-amidinopiperidine (piperidine-1-carboxamidine) with ethyl 2-(ethoxymethylene)-3-oxobutanoate in the presence of a mild base (e.g., sodium ethoxide) in absolute ethanol[3]. Heat the mixture to reflux for 4-6 hours.
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Validation Check: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3) must show the complete disappearance of the UV-active ethoxymethylene starting material. The formation of ethyl 4-methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylate acts as the validated intermediate.
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Saponification: Isolate the ester intermediate and suspend it in a 2M NaOH aqueous/THF solution. Stir at 60°C for 2 hours to hydrolyze the ester into the sodium salt of the carboxylic acid.
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Causality: THF is utilized as a co-solvent to maintain the solubility of the lipophilic ester, while the aqueous phase facilitates the nucleophilic hydroxide attack.
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Acidification and Isolation: Cool the reaction mixture to 0°C and carefully acidify with 1M HCl to pH 3-4. The target compound will precipitate as a white to off-white solid. Filter, wash with cold water, and dry under vacuum to constant weight.
Step-by-step synthetic workflow for 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid.
Biological Activity and Application in Agrochemicals
Beyond its utility in medicinal chemistry, this compound has demonstrated significant, species-specific biological activity as an environmentally friendly plant growth regulator[4].
Agrochemical Efficacy & Causality
Research indicates that pre-sowing treatment of seeds with an aqueous suspension of this pyrimidinecarboxylic acid at low concentrations (0.01% - 0.1%) exerts profound morphological effects based on the target species:
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Inhibitory Effect (Retardant): In Salvia splendens (scarlet sage), treatment decreases seedling growth by 30.4% to 43.7%, acting as a highly effective growth retardant for cultivating compact ornamental plants[4].
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Stimulatory Effect: Conversely, in Tagetes patula (spreading marigold) and various Rhododendron species (e.g., Rh. ledebourii and Rh. smirnowii), the exact same concentrations stimulate seed germination and increase seedling height by up to 75%[5][6][7].
Mechanistic Causality: This species-specific dichotomy suggests that the compound interacts differentially with endogenous phytohormone receptors (likely auxin or cytokinin pathways). The lipophilic piperidine tail and the polar carboxylic acid head create a pharmacophore that acts as an antagonist in Salvia species, but as an agonist in Rhododendron species, depending on the unique receptor pocket topologies of the plants.
Species-specific biological activity pathways in ornamental plant growth regulation.
Analytical Characterization and Quality Control
To ensure trustworthiness, any synthesized batch of 4-Methyl-2-(piperidin-1-yl)pyrimidine-5-carboxylic acid must pass a rigorous, self-validating analytical suite before deployment in biological assays.
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HPLC (High-Performance Liquid Chromatography):
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Method: Use a C18 reverse-phase column. Mobile phase: Gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA).
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Causality: The addition of Trifluoroacetic acid (TFA) is critical; it ensures the carboxylic acid remains fully protonated during the run, preventing peak tailing and ensuring accurate integration for purity assessment (>95% required).
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1H NMR (Nuclear Magnetic Resonance):
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Method: Run in DMSO-d6 at 400 MHz.
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Diagnostic Peaks: Look for a singlet at ~2.4 ppm (3H) corresponding to the C4-methyl group, multiplets around 1.5-1.6 ppm (6H) and 3.7-3.8 ppm (4H) confirming the intact piperidine ring, and a distinct singlet at ~8.7 ppm (1H) for the isolated pyrimidine C6 proton. A broad singlet >12 ppm (1H) validates the presence of the carboxylic acid proton.
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LC-MS (Liquid Chromatography-Mass Spectrometry):
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Method: Electrospray Ionization (ESI+) mode.
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Validation: The spectrum must yield a dominant [M+H]+ peak at m/z 222.26, confirming the structural mass[1].
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References
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Ningbo Inno Pharmchem Co., Ltd. Ethyl 2-(ethoxymethylene)-3-oxobutanoate: A Comprehensive Overview. Retrieved from: [Link]
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Semantic Scholar / Vostrikova et al. USING SYNTHESISED ORGANIC COMPOUNDS AS ENVIRONMENTALLY FRIENDLY RETARDANTS FOR ORNAMENTAL PLANTS. Retrieved from:[Link]
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ResearchGate / Vostrikova et al. (2023). Seeds diversity of different species in the genus Rhododendron after pre-sowing treatment. Retrieved from: [Link]
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Acta Agriculturae Slovenica / Vostrikova et al. (2023). Using pyrimidinecarboxylic acids as growth stimulants for Rhododendron ledebourii Pojark and Rhododendron smirnowii Trautv. Retrieved from: [Link]
Sources
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